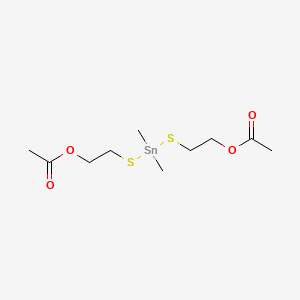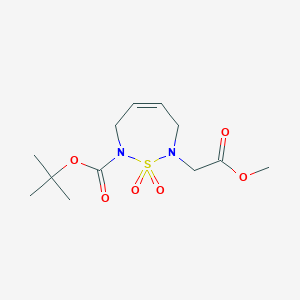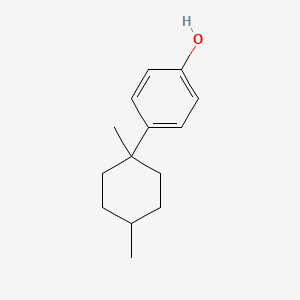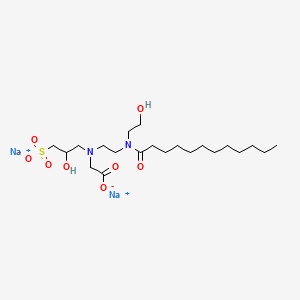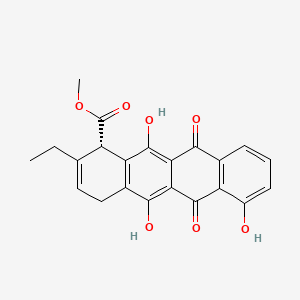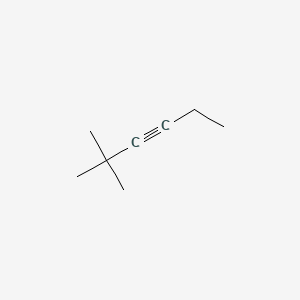
3-Hexyne, 2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-hexyne is an organic compound belonging to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its branched structure, with two methyl groups attached to the second carbon atom of the hexane chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-3-hexyne can be synthesized through various methods. One common approach involves the alkylation of acetylide anions. For instance, the reaction between the anion of 3,3-dimethyl-1-butyne and iodoethane can yield 2,2-dimethyl-3-hexyne . This reaction typically requires a strong base, such as sodium amide, to generate the acetylide anion, and is conducted under anhydrous conditions to prevent side reactions.
Industrial Production Methods: Industrial production of 2,2-dimethyl-3-hexyne often involves the use of elimination reactions of dihalides. For example, a double elimination reaction using vicinal or geminal dihalides can produce the desired alkyne . This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethyl-3-hexyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Hydrogenation of 2,2-dimethyl-3-hexyne can yield alkenes or alkanes, with the choice of catalyst (e.g., palladium on carbon) determining the extent of reduction.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with acetylide anions attacking electrophilic centers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium amide in liquid ammonia for generating acetylide anions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of extended carbon chains with new carbon-carbon bonds.
Applications De Recherche Scientifique
2,2-Dimethyl-3-hexyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through carbon-carbon bond formation.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-3-hexyne involves its reactivity as an alkyne. The carbon-carbon triple bond is highly reactive, allowing the compound to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in hydrogenation reactions, the alkyne interacts with the catalyst surface, facilitating the addition of hydrogen atoms to the triple bond .
Comparaison Avec Des Composés Similaires
1-Hexyne: A straight-chain alkyne with a similar carbon-carbon triple bond but lacking the branched structure.
3-Hexyne: Another straight-chain alkyne with the triple bond located at the third carbon atom.
2,5-Dimethyl-3-hexyne-2,5-diol: A related compound with hydroxyl groups attached to the carbon atoms adjacent to the triple bond.
Uniqueness: 2,2-Dimethyl-3-hexyne is unique due to its branched structure, which imparts different physical and chemical properties compared to straight-chain alkynes. The presence of two methyl groups at the second carbon atom influences its reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
4911-60-8 |
|---|---|
Formule moléculaire |
C8H14 |
Poids moléculaire |
110.20 g/mol |
Nom IUPAC |
2,2-dimethylhex-3-yne |
InChI |
InChI=1S/C8H14/c1-5-6-7-8(2,3)4/h5H2,1-4H3 |
Clé InChI |
XYBFBXTUWDPXLK-UHFFFAOYSA-N |
SMILES canonique |
CCC#CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


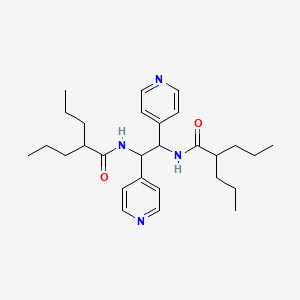
![2,4-Dimethyl-1-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13794973.png)
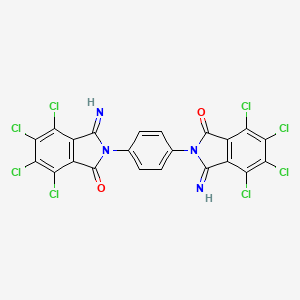
![3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene](/img/structure/B13794983.png)
![(5Z)-5-[[(3E)-2-chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexen-1-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13794992.png)
![N-(4-hydroxy-2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B13794998.png)
